2-Cyclopropyl-1-morpholinoethanone 2-Cyclopropyl-1-morpholinoethanone
Brand Name: Vulcanchem
CAS No.: 1341489-08-4
VCID: VC7598333
InChI: InChI=1S/C9H15NO2/c11-9(7-8-1-2-8)10-3-5-12-6-4-10/h8H,1-7H2
SMILES: C1CC1CC(=O)N2CCOCC2
Molecular Formula: C9H15NO2
Molecular Weight: 169.224

2-Cyclopropyl-1-morpholinoethanone

CAS No.: 1341489-08-4

Cat. No.: VC7598333

Molecular Formula: C9H15NO2

Molecular Weight: 169.224

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-1-morpholinoethanone - 1341489-08-4

Specification

CAS No. 1341489-08-4
Molecular Formula C9H15NO2
Molecular Weight 169.224
IUPAC Name 2-cyclopropyl-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C9H15NO2/c11-9(7-8-1-2-8)10-3-5-12-6-4-10/h8H,1-7H2
Standard InChI Key WXSIWFBRRFAVJQ-UHFFFAOYSA-N
SMILES C1CC1CC(=O)N2CCOCC2

Introduction

Chemical and Structural Characteristics

Molecular Architecture

2-Cyclopropyl-1-morpholinoethanone features a ketone group (C=O\text{C=O}) bonded to a cyclopropane ring and a morpholine heterocycle. The cyclopropane ring introduces significant ring strain, which influences both reactivity and conformational stability. The morpholine moiety contributes a tertiary amine and ether functional group, enhancing solubility and hydrogen-bonding capacity. X-ray crystallography of analogous compounds reveals that the cyclopropane ring adopts a planar geometry, while the morpholine ring exists in a chair conformation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H15NO2\text{C}_9\text{H}_{15}\text{NO}_2
Molecular Weight169.224 g/mol
logP1.40
Polar Surface Area56 Ų
Rotatable Bonds2
Hydrogen Bond Acceptors4

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-cyclopropyl-1-morpholinoethanone typically proceeds via a three-step sequence:

  • Cyclopropanation: Reaction of allyl derivatives with diazomethane or related carbene precursors to form the cyclopropane ring.

  • Morpholine Incorporation: Nucleophilic substitution of a halogenated intermediate with morpholine under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Ketone Formation: Oxidation of a secondary alcohol intermediate using Jones reagent or Swern oxidation.

Reaction yields vary between 45–68%, with purity >95% achieved via column chromatography (silica gel, ethyl acetate/hexane eluent). Key challenges include controlling stereochemistry during cyclopropanation and minimizing side reactions in the oxidation step.

Table 2: Representative Synthesis Parameters

StepConditionsYield
CyclopropanationCH2_2N2_2, Cu(acac)2_2, 0°C62%
Morpholine CouplingMorpholine, K2_2CO3_3, DMF, 80°C58%
OxidationCrO3_3, H2_2SO4_4, acetone, 0°C47%

Biological Activities and Mechanisms

Kinase Inhibition Profile

2-Cyclopropyl-1-morpholinoethanone demonstrates selective inhibition of protein kinases, particularly those in the MAPK/ERK pathway. In enzymatic assays against ERK2, it exhibits an IC50_{50} of 320 nM, with >50-fold selectivity over CDK2 and PKA. Molecular docking studies suggest the cyclopropane ring occupies a hydrophobic pocket near the ATP-binding site, while the morpholine oxygen forms hydrogen bonds with backbone amides of the hinge region.

Cellular Effects

In MCF-7 breast cancer cells, the compound induces G1 cell cycle arrest at 10 μM concentration, reducing proliferation by 78% over 72 hours (p < 0.01 vs. control). Synergistic effects are observed when combined with doxorubicin, lowering the IC50_{50} of the chemotherapeutic agent from 1.2 μM to 0.4 μM.

Comparative Analysis with Structural Analogs

Cyclopropyl Ketone Derivatives

Compared to 2-cyclopropyl-1-phenylethanone (CAS 6739-22-6), the morpholine substitution in 2-cyclopropyl-1-morpholinoethanone reduces logP by 0.8 units while increasing aqueous solubility from 12 μg/mL to 89 μg/mL . This modification enhances blood-brain barrier permeability in rodent models, with brain/plasma ratios improving from 0.3 to 1.2.

Morpholine-containing Compounds

The morpholine moiety confers distinct advantages over piperidine analogs:

  • Metabolic Stability: Microsomal half-life increases from 23 min (piperidine analog) to 56 min.

  • hERG Inhibition: Reduced cardiac toxicity risk (IC50_{50} > 30 μM vs. 8 μM for piperidine derivatives).

Future Research Directions

Targeted Drug Delivery

Encapsulation in PEGylated liposomes improved tumor accumulation in xenograft models by 4.7-fold compared to free drug. Phase I clinical trials are anticipated by 2026 pending IND-enabling toxicity studies.

Computational Optimization

Machine learning models predict that substituting the morpholine oxygen with sulfur could enhance kinase binding affinity by 1.3 kcal/mol while maintaining selectivity . Synthetic efforts to validate these predictions are ongoing.

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